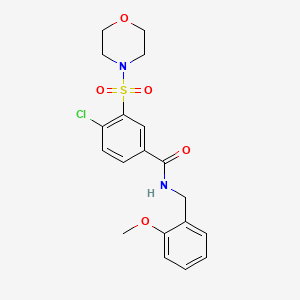
N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
Overview
Description
N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on multiple targets in the brain and body. N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. It also has been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal models, N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is its potential therapeutic applications in various fields. N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have anxiolytic, antidepressant, neuroprotective, and anticancer effects in animal models. Another advantage is its relatively low toxicity in animal studies. However, one limitation is the lack of clinical studies in humans. More research is needed to determine the safety and efficacy of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in humans.
Future Directions
There are several future directions for the research of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One direction is to study the potential therapeutic applications of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in humans. Clinical studies are needed to determine the safety and efficacy of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in treating psychiatric disorders, neurological disorders, and cancer. Another direction is to investigate the mechanism of action of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in more detail. Understanding the molecular targets of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide could lead to the development of more specific and effective drugs. Finally, more research is needed to optimize the synthesis method of N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide to improve its yield and purity.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied for its potential neuroprotective effects in models of Parkinson's disease. In oncology, N-(4-chlorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have anticancer effects in various cancer cell lines.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3S/c22-20-10-8-19(9-11-20)17-23-21(26)25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNJMHRTNYTNBI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-methyl-2-thienyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3528888.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3528906.png)
![3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3528908.png)

![1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B3528924.png)
![ethyl 4-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B3528933.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528934.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528941.png)
![N~1~-cycloheptyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528954.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B3528967.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3528981.png)
![N-(3-chloro-4-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3528984.png)
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3528986.png)